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Compound of Interest

Compound Name: 3-Methylpentane

Cat. No.: B165638 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 3-methylpentane, a

branched alkane with the chemical formula C6H14. It is intended for researchers, scientists,

and professionals in drug development who utilize spectroscopic techniques for molecular

structure elucidation. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy

(¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the data in a

clear, tabular format, and detailing the experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-methylpentane reveals four distinct proton environments.[1] Due

to the molecule's symmetry, the two ethyl groups are chemically equivalent. The chemical shifts

are all in the typical upfield region for saturated alkanes, between 0.9 and 1.4 ppm.[1]
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Chemical Shift (δ)
(ppm)

Integration Multiplicity Assignment

~0.86 6H Triplet CH₃ (C1 and C5)

~0.85 3H Doublet CH₃ (at C3)

~1.25 4H Multiplet CH₂ (C2 and C4)

~1.19 1H Multiplet CH (C3)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent

and the magnetic field strength of the NMR instrument. The multiplets for the CH₂ and CH

protons arise from complex spin-spin coupling.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 3-methylpentane shows four signals, corresponding to the four

unique carbon environments in the molecule.[2] The symmetry of the molecule results in the

two terminal methyl carbons of the pentane chain being equivalent, as are the two methylene

carbons.[2]

Chemical Shift (δ) (ppm) Assignment

11.48 C1 and C5

18.83 Methyl group at C3

29.27 C2 and C4

36.35 C3

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

A sample of 3-methylpentane (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).
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[1][2][3] Deuterated solvents are used to avoid overwhelming the sample signals with solvent

protons.[4]

An internal standard, such as tetramethylsilane (TMS), is often added to the solvent to

provide a reference point for the chemical shifts, which is set to 0.0 ppm.[1][2]

The solution is transferred to a high-quality NMR tube.

Data Acquisition:

The NMR tube is placed into the NMR spectrometer.

For a ¹H NMR spectrum, the instrument is typically set to acquire data for a few minutes.[3]

For a ¹³C NMR spectrum, a longer acquisition time (20-60 minutes or more) is generally

required due to the low natural abundance of the ¹³C isotope.[3]

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

The free induction decay (FID) signal is acquired and then Fourier transformed to produce

the NMR spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation by molecular vibrations. For an alkane like 3-
methylpentane, the spectrum is characterized by C-H stretching and bending vibrations.[5][6]

Wavenumber (cm⁻¹) Vibration Type Assignment

2950 - 2850 C-H Stretch CH₃ and CH₂ groups[5]

1470 - 1450 C-H Bend (Scissoring) CH₂ groups[5]

1385 - 1375 C-H Bend (Rocking) CH₃ groups

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern

of absorptions unique to the molecule.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.docbrown.info/page06/spectra/3-methylpentane-nmr1h.htm
https://www.docbrown.info/page06/spectra/3-methylpentane-nmr13c.htm
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://www.docbrown.info/page06/spectra/3-methylpentane-nmr1h.htm
https://www.docbrown.info/page06/spectra/3-methylpentane-nmr13c.htm
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/product/b165638?utm_src=pdf-body
https://www.benchchem.com/product/b165638?utm_src=pdf-body
https://www.uobabylon.edu.iq/eprints/pubdoc_12_10125_250.doc
https://orgchemboulder.com/Spectroscopy/irtutor/alkanesir.shtml
https://www.uobabylon.edu.iq/eprints/pubdoc_12_10125_250.doc
https://www.uobabylon.edu.iq/eprints/pubdoc_12_10125_250.doc
https://docbrown.info/page06/spectra/3-methylpentane-ir.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol for IR Spectroscopy
For a liquid sample like 3-methylpentane, a neat spectrum can be obtained by placing a

drop of the liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small

drop of the sample is placed directly onto the ATR crystal.

The sample is placed in the IR spectrometer.

A background spectrum (of the empty salt plates or ATR crystal) is recorded.

The sample spectrum is then recorded, and the background is automatically subtracted to

produce the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It provides information about the molecular weight and the fragmentation

pattern of a molecule, which can be used to deduce its structure.

The mass spectrum of 3-methylpentane shows a molecular ion peak at an m/z of 86,

corresponding to the molecular weight of C₆H₁₄.[8] The fragmentation pattern is characteristic

of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds to form

stable carbocations.[9]

m/z Relative Intensity Assignment

86 Low [C₆H₁₄]⁺ (Molecular Ion)[8]

71 Moderate [C₅H₁₁]⁺ (Loss of CH₃)

57 High (Base Peak) [C₄H₉]⁺ (Loss of C₂H₅)[8]

43 High [C₃H₇]⁺

41 Prominent [C₃H₅]⁺[8]

29 Moderate [C₂H₅]⁺
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The base peak at m/z 57 corresponds to the formation of a stable secondary butyl cation.

Experimental Protocol for Mass Spectrometry
A small amount of the liquid sample is introduced into the mass spectrometer, often via direct

injection or through a gas chromatograph (GC-MS).[10]

The sample is vaporized in a high vacuum environment.[11]

The gaseous molecules are ionized, typically using an electron ionization (EI) source, which

bombards the molecules with high-energy electrons, causing them to lose an electron and

form a radical cation (the molecular ion).[10]

The molecular ion and any fragment ions are accelerated by an electric field.

The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a

magnetic sector or a quadrupole).

A detector measures the abundance of each ion, and the data is plotted as a mass

spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 3-
methylpentane using the spectroscopic techniques described.
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Spectroscopic analysis workflow for 3-Methylpentane.

In conclusion, the combined application of NMR, IR, and Mass Spectrometry provides a

comprehensive characterization of the molecular structure of 3-methylpentane. Each

technique offers complementary information that, when integrated, confirms the identity and

connectivity of the atoms within the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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